1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine

Medicinal Chemistry Physicochemical Property Lead Optimization

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine (CAS 1707563-03-8) is a heterocyclic small molecule belonging to the pharmaceutically significant 1,2,4-triazolo[1,5-a]pyrimidine (TP) class. It features a 5-ethyl substituent and a 7-pyrrolidin-3-amine group, yielding a molecular formula of C11H16N6 and a molecular weight of 232.29 g/mol.

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
Cat. No. B11787431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC=NN2C(=C1)N3CCC(C3)N
InChIInChI=1S/C11H16N6/c1-2-9-5-10(16-4-3-8(12)6-16)17-11(15-9)13-7-14-17/h5,7-8H,2-4,6,12H2,1H3
InChIKeyKAUZKOGUXXDDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine: Core Scaffold & Procurement-Grade Specifications


1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine (CAS 1707563-03-8) is a heterocyclic small molecule belonging to the pharmaceutically significant 1,2,4-triazolo[1,5-a]pyrimidine (TP) class. It features a 5-ethyl substituent and a 7-pyrrolidin-3-amine group, yielding a molecular formula of C11H16N6 and a molecular weight of 232.29 g/mol . This scaffold is recognized for its role in kinase inhibition, phosphodiesterase modulation, and antiviral research, making it a privileged structure in medicinal chemistry [1]. Commercially, it is typically supplied at a purity of 97% (HPLC), with some vendors offering NLT 98% purity compliant with ISO-certified quality systems .

Scaffold Class 1,2,4-triazolo[1,5-a]pyrimidine — privileged core for kinase, PDE, and antiviral research
Procurement Format Research-grade solid supplied with HPLC-purity specification for medicinal chemistry workflows
Physicochemical Profile Low lipophilicity fragment suited for CNS-focused lead optimization and MPO assessment

Differential Procurement: Why 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine Cannot Be Trivially Replaced


Despite a shared triazolo[1,5-a]pyrimidine core, in-class substitution is precarious due to well-documented structure-activity relationship (SAR) cliffs. Even minor variations at the 5-position (e.g., ethyl vs. methyl or cyclopropyl) have been shown to dramatically alter target potency and selectivity profiles in this scaffold, as evidenced by comprehensive SAR studies on ENPP1 and PDE2 inhibitors [1]. Similarly, the nature of the 7-position amine (e.g., pyrrolidin-3-amine vs. piperidin-4-amine) directly impacts kinase selectivity and physicochemical properties, influencing both potency and downstream developability [2]. The quantitative evidence below clarifies where this specific compound's structural features create measurable differentiation from its closest commercially available analogs.

5-Position Alkyl Variation
Replacing 5-ethyl with methyl or cyclopropyl may shift kinase selectivity and potency profiles significantly.
7-Position Amine Ring
Substituting pyrrolidine with piperidine alters amine vector geometry, potentially impacting target engagement and developability.
Core Scaffold Substitution
In-class triazolo[1,5-a]pyrimidine analogs may not reproduce SAR; direct replacement without validation risks assay inconsistency.

Quantitative Differentiation Map for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine


Lipophilic Ligand Efficiency (LLE) Advantage Over 5-Trifluoromethyl Analog

The 5-ethyl substituent provides a significantly lower calculated logP (XLogP3-AA) compared to the 5-trifluoromethyl analog, directly improving lipophilic ligand efficiency (LLE) potential. This differentiation is critical for CNS drug discovery programs seeking to avoid high lipophilicity-driven toxicity [1]. The comparison is based on computed properties from authoritative databases.

Lipophilic efficiency context
Cross-study comparable
Target: XLogP3-AA = 0.8
Comparator (5-CF₃ analog): 1.7
Δ = −0.9 log unit (lower lipophilicity)
Reported lower lipophilicity supports solubility and PK profiling context.
Computed property (XLogP3); verify experimentally.
Medicinal Chemistry Physicochemical Property Lead Optimization

Steric Bulk Differentiation from 5-Methyl Analog for Kinase Hinge Binding

The substitution of a 5-methyl group with a 5-ethyl group increases the van der Waals volume, which can subtly modulate the selectivity profile within the kinase ATP-binding site. While direct biological data is absent for this specific pair, SAR studies on closely related triazolo[1,5-a]pyrimidine kinase inhibitors confirm that even a single methylene unit difference at this position can lead to a >10-fold shift in IC50 against certain kinases [1].

Steric modulation context
Class-level inference
5-ethyl vs. 5-methyl: increased van der Waals volume; no direct potency data available.
May offer distinct kinase hinge-binding steric profile.
SAR trend suggests potential potency shift; requires experimental validation.
Kinase Inhibition Structure-Activity Relationship Hinge Binder

Pyrrolidine vs. Piperidine Amine Ring Conformational Constraint

The 7-pyrrolidine ring imposes a different conformational constraint than the commonly used 7-piperidine ring. This affects the spatial orientation of the primary amine, which is crucial for making key hydrogen bonds in target proteins. For example, in PDE2 inhibitors within this scaffold, the pyrrolidine versus piperidine attachment has been shown to alter the trajectory of the amine into the catalytic site, directly impacting inhibitory potency [1].

Amine vector geometry
Class-level inference
Pyrrolidin-3-amine (5-membered ring) vs. piperidin-4-amine: different ring size and amine spatial orientation.
May pre-determine key H-bond interactions in catalytic site.
Based on PDE2 inhibitor patent SAR; direct comparison data missing.
Conformational Analysis Amine Linker Target Engagement

Procurement-Driven Application Scenarios for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine


Kinase Selectivity Profiling & Hinge-Binder Library Design

Given the established role of triazolo[1,5-a]pyrimidines as kinase hinge binders, this compound is optimally deployed as a core fragment in focused kinase inhibitor libraries. Its 5-ethyl group offers a distinct steric and lipophilic profile compared to methyl or cyclopropyl analogs, allowing medicinal chemists to probe selectivity pockets adjacent to the hinge region [1]. The pyrrolidin-3-amine handle is immediately suitable for parallel amide coupling or reductive amination reactions to rapidly generate diverse analogs for screening [2].

CNS Penetrant Lead Optimization

For projects targeting central nervous system (CNS) enzymes like PDE2 or specific kinases, the low computed logP (XLogP3-AA = 0.8) of this ethyl analog predicts favorable CNS multiparameter optimization (MPO) scores. Its procurement is recommended over the more lipophilic 5-trifluoromethyl or 5-phenyl analogs when maintaining low logP is a primary design constraint to avoid P-glycoprotein efflux or high tissue binding [1].

Selective ENPP1 Inhibitor Development

Recent SAR studies have identified the [1,2,4]triazolo[1,5-a]pyrimidine scaffold as a promising core for highly selective ENPP1 inhibitors for immuno-oncology applications. The 5-ethyl-7-pyrrolidin-3-amine substitution pattern represents an unexplored vector in the SAR landscape around the solvent-exposed region of the ENPP1 catalytic site. Researchers can procure this analog to explore potency and selectivity gains against the closely related ENPP2 and CD73 enzymes, where subtle alkyl variations yield significant selectivity shifts [1].

Antiviral Agent Core Scaffolding

Triazolo[1,5-a]pyrimidines with specific 5-alkyl and 7-amine substitutions have demonstrated anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The 5-ethyl-7-(pyrrolidin-3-amine) combination provides a new chemical vector for evading common resistance mutations (e.g., K103N, Y181C). Procurement of this specific analog enables structure-guided core-refining strategies to improve resilience against resistant strains [2].

Application
Selection Property
Validation Focus
Kinase hinge-binder library design
5-ethyl steric and lipophilic profile
Kinase selectivity profiling against C5-analogs
CNS lead optimization context
Low calculated lipophilicity
CNS MPO score and P-gp efflux assessment
ENPP1 inhibitor SAR exploration
Unexplored 5-ethyl/7-pyrrolidin-3-amine vector
Selectivity profiling (ENPP2, CD73)
HIV NNRTI core refinement
Resistance-mutation evasion potential
NNRTI activity profiling against resistant strains
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